

"physical and chemical properties of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate

Cat. No.: B1310453

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate** (CAS: 40110-55-2)

Abstract

Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate is a pivotal chemical intermediate, extensively utilized as a building block in the synthesis of complex molecular frameworks. Its prevalence in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system, necessitates a comprehensive understanding of its physical and chemical properties. This guide provides a detailed examination of the compound's molecular structure, physicochemical characteristics, reactivity, and spectroscopic profile. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights, offering detailed protocols for empirical analysis and characterization.

Introduction

The strategic design of novel therapeutic agents often relies on a toolkit of versatile molecular scaffolds. **Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate**, a derivative of piperidine, represents one such critical scaffold. The piperidine ring is a ubiquitous feature in numerous natural products and pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties. This compound's specific arrangement—featuring a benzyl-protected amine, an exocyclic double bond, and an ethyl ester—provides multiple handles for synthetic modification.

Significance in Medicinal Chemistry

This compound is a key precursor in the synthesis of various pharmacologically active molecules.^{[1][2]} Its structural motifs are particularly relevant in the design of agents for neurological disorders, such as Alzheimer's and Parkinson's disease, where it can be modified to enhance binding affinity to specific receptors.^[1] The ability to readily functionalize the molecule makes it an invaluable starting point for creating diverse chemical libraries for high-throughput screening and lead optimization in drug discovery pipelines.^{[1][2]}

Scope of the Guide

This technical guide offers a holistic overview of **Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate**. It begins with fundamental identification and structural details, transitions to an in-depth analysis of its physical and chemical properties, outlines its reactivity and synthetic origins, and provides protocols for its analytical characterization. The guide concludes with essential information on stability, storage, and safe handling, ensuring a comprehensive resource for laboratory practice.

Molecular Structure and Identification

A precise understanding of the molecule's structure and its associated identifiers is fundamental for any scientific investigation.

Chemical Structure

The structure consists of a piperidine ring N-substituted with a benzyl group. An ethyl acetate group is attached via an exocyclic double bond at the C4 position of the piperidine ring.

Canonical SMILES:CCOC(=O)C=C1CCN(CC1)CC2=CC=CC=C2^[3]

Key Identifiers

The following table summarizes the essential identifiers for **Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate**.

Identifier	Value	Source(s)
CAS Number	40110-55-2	[1] [3] [4] [5] [6] [7]
Molecular Formula	C ₁₆ H ₂₁ NO ₂	[1] [3] [4] [6] [7]
Molecular Weight	259.34 g/mol	[1] [3] [4]
IUPAC Name	ethyl (1-benzyl-4-piperidinylidene)acetate	[5]
InChI Key	ZKKOLEGJTTYPDH-UHFFFAOYSA-N	[5] [6]

Physical Properties

The physical properties of a compound dictate its behavior in various experimental conditions, from reaction setups to formulation and storage.

Tabulated Physical Data

Property	Value	Source(s)
Physical Form	Yellow liquid / White or light yellow crystalline powder	[2] [5]
Boiling Point	130°C @ 0.75 mmHg	[3] [6]
Density	1.129 g/cm ³	[1] [3] [6]
Flash Point	127.8°C	[3] [6]
Refractive Index	1.592	[6]
Vapor Pressure	1.24 x 10 ⁻⁵ mmHg @ 25°C	[3]

Note on Physical State: The discrepancy between a liquid and solid form is likely attributable to the purity of the material. Highly pure compounds are more likely to exist in a stable crystalline state, whereas minor impurities can lead to a liquid or oily appearance.

Computational Properties and Solubility Profile

Computational descriptors provide insight into the molecule's behavior in biological and chemical systems.

Property	Value	Source(s)
LogP (Octanol/Water)	~2.7	[3][4]
pKa (Predicted)	7.92 ± 0.20	[3]
Polar Surface Area (PSA)	29.54 Å ²	[3][4]
Hydrogen Bond Acceptors	3	[3][4]
Hydrogen Bond Donors	0	[3][4]
Rotatable Bonds	4-5	[3][4]

The LogP value of ~2.7 indicates moderate lipophilicity, suggesting poor solubility in water but good solubility in organic solvents such as ethanol, ethyl acetate, and dichloromethane.[8] The tertiary amine provides a basic center (predicted pKa ~7.9), allowing for salt formation with acids to potentially improve aqueous solubility.

Protocol: Experimental Determination of Aqueous Solubility

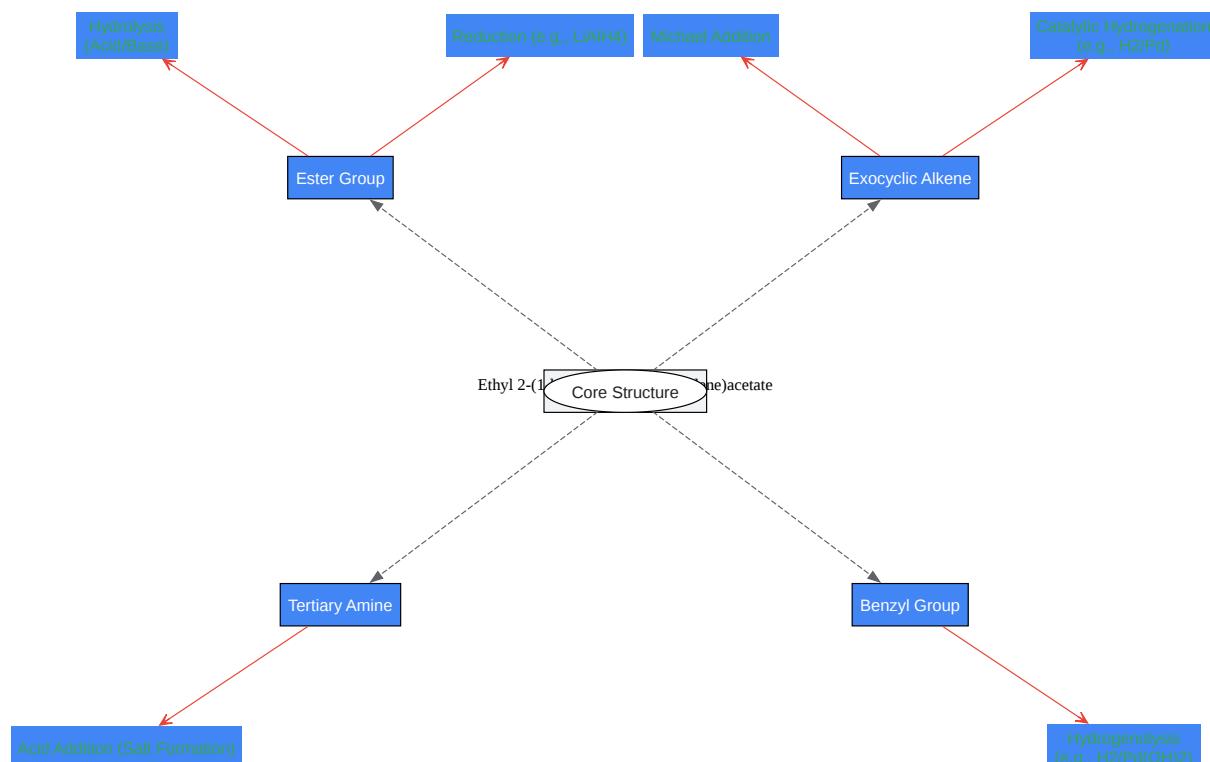
The Shake-Flask method (OECD Guideline 105) is a standard protocol for determining water solubility. The causality behind this method is to allow a compound to reach its saturation equilibrium in water, after which the concentration of the dissolved substance is measured.

Objective: To determine the saturation solubility of **Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate** in water at a controlled temperature.

Methodology:

- Preparation: Add an excess amount of the compound to a flask containing purified water (e.g., 5 mg/mL, well above predicted solubility).
- Equilibration: Seal the flask and agitate it in a constant-temperature water bath (e.g., 25°C) for 24-48 hours. This extended time ensures that equilibrium is reached. A preliminary test

can confirm the time needed to achieve saturation.


- **Phase Separation:** After equilibration, let the flask stand in the water bath to allow undissolved material to settle. Centrifugation at the same temperature is recommended for complete separation.
- **Sampling & Analysis:** Carefully extract a sample from the clear, supernatant aqueous phase. Analyze the concentration of the dissolved compound using a validated analytical technique, such as HPLC-UV or LC-MS.
- **Validation:** The process should be repeated at least in triplicate to ensure reproducibility. The presence of solid material at the end of the experiment validates that saturation was achieved.

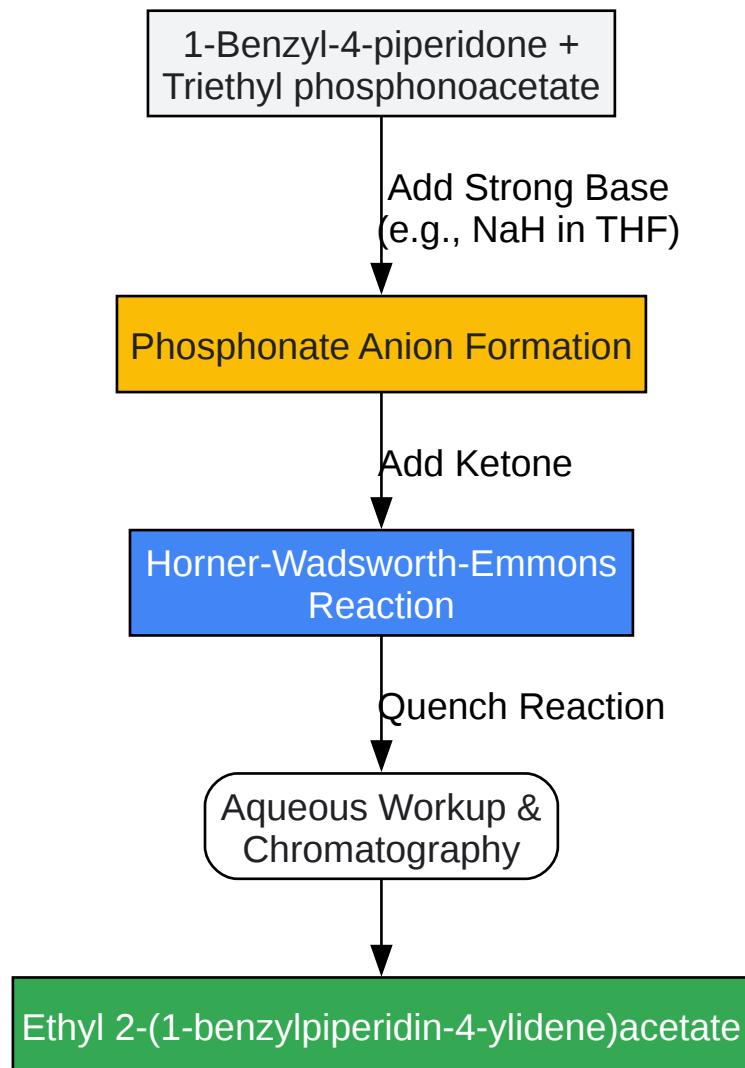
Chemical Properties and Reactivity

The compound's utility stems from its distinct reactive centers, which allow for diverse synthetic transformations.

Key Reactivity Centers

The molecule's reactivity is governed by its principal functional groups: the tertiary amine, the α,β -unsaturated ester, and the benzyl group.

[Click to download full resolution via product page](#)


Caption: Key reactive sites and potential transformations.

- α,β -Unsaturated Ester: Susceptible to nucleophilic attack. It can undergo hydrolysis to the corresponding carboxylic acid or reduction to an allylic alcohol. The double bond can be reduced via catalytic hydrogenation.
- Tertiary Amine: As a Lewis base, it readily forms salts with acids.
- Benzyl Group: Can be removed under hydrogenolysis conditions (e.g., H_2/Pd), deprotecting the piperidine nitrogen for further functionalization.

Synthetic Routes

This compound is commonly prepared from 1-benzyl-4-piperidone. A standard and efficient method is the Horner-Wadsworth-Emmons (HWE) reaction.

Causality of Experimental Choice: The HWE reaction is chosen over the classic Wittig reaction because the resulting phosphate byproduct is water-soluble and easily removed, simplifying purification. The reaction typically employs a phosphonate ester, such as triethyl phosphonoacetate, and a non-nucleophilic base (e.g., NaH) to generate the stabilized carbanion required for the olefination.

[Click to download full resolution via product page](#)

Caption: Proposed Horner-Wadsworth-Emmons synthetic workflow.

Spectroscopic and Analytical Characterization

While specific spectra for this compound are not widely published, its structure allows for clear prediction of its spectroscopic features.

Predicted Spectroscopic Data

- ^1H NMR: Expected signals include aromatic protons from the benzyl group (~7.2-7.4 ppm), a singlet for the vinyl proton (~5.7 ppm), a quartet for the ethyl ester $-\text{CH}_2-$ (~4.1 ppm), a

singlet for the benzylic $-\text{CH}_2-$ (~3.5 ppm), multiplets for the piperidine ring protons (~2.3-2.6 ppm), and a triplet for the ethyl ester $-\text{CH}_3$ (~1.2 ppm).

- ^{13}C NMR: Key signals would correspond to the ester carbonyl (~166 ppm), aromatic carbons (~127-138 ppm), carbons of the $\text{C}=\text{C}$ double bond (~115 and 158 ppm), the benzylic carbon (~63 ppm), the ester $-\text{OCH}_2-$ carbon (~59 ppm), piperidine ring carbons (~30-55 ppm), and the ester methyl carbon (~14 ppm).
- IR Spectroscopy: Characteristic peaks would include a strong $\text{C}=\text{O}$ stretch for the ester (~1715 cm^{-1}), a $\text{C}=\text{C}$ stretch (~1650 cm^{-1}), $\text{C}-\text{O}$ stretches (~1150-1250 cm^{-1}), and $\text{C}-\text{H}$ stretches for aromatic and aliphatic groups.
- Mass Spectrometry: The nominal mass would be 259. The molecular ion peak $[\text{M}]^+$ at m/z 259 would be expected. Key fragmentation patterns would likely involve the loss of the ethoxy group (-45) or the benzyl group (-91).

Protocol: Acquisition and Interpretation of Spectroscopic Data

Objective: To confirm the identity and purity of a synthesized batch of **Ethyl 2-(1-benzylicpiperidin-4-ylidene)acetate**.

Workflow:

- Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl_3) for NMR analysis. Prepare a thin film on a salt plate (for liquids) or a KBr pellet (for solids) for IR spectroscopy. Dissolve a minute quantity in a volatile solvent (e.g., methanol or acetonitrile) for MS analysis.
- Data Acquisition:
 - Acquire ^1H and ^{13}C NMR spectra on a standard spectrometer (e.g., 400 MHz).
 - Record the IR spectrum using an FTIR spectrometer.
 - Obtain a mass spectrum using an ESI or EI source. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

- Data Interpretation (Self-Validation):
 - NMR: Compare the observed chemical shifts, coupling constants, and integrations with the predicted values. The data must be self-consistent (e.g., the integration of the ethyl group quartet and triplet should be in a 2:3 ratio).
 - IR: Confirm the presence of the key functional group frequencies (C=O, C=C).
 - MS: Verify that the molecular ion peak matches the calculated molecular weight (259.1572 for $[M+H]^+$). The isotopic pattern should match that of a $C_{16}H_{21}NO_2$ compound.
- Purity Assessment: Purity can be estimated from the 1H NMR spectrum by identifying and integrating impurity signals relative to the product signals. HPLC is the preferred method for quantitative purity analysis.

Stability, Storage, and Safety

Proper handling and storage are paramount to maintaining the compound's integrity and ensuring laboratory safety.

Chemical Stability

The compound is generally stable under normal conditions.[9] However, the ester functionality is susceptible to hydrolysis in the presence of strong acids or bases. It should be protected from incompatible materials such as strong oxidizing agents.[10]

Recommended Storage and Handling Protocols

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically between 2-8°C.[1][5] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential oxidation.[4]
- Handling: Use in a well-ventilated area or a fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes and prevent inhalation of any vapors.[6][11]

Hazard Identification and Safety Precautions

The compound is classified with the following hazards.

Hazard Information	Code	Description	Source(s)
GHS Pictogram	GHS07	Exclamation Mark	[4]
Signal Word	Warning	[4] [5]	
Hazard Statements	H302	Harmful if swallowed.	[4]
H315		Causes skin irritation.	[4] [5]
H319		Causes serious eye irritation.	[4] [5]
H335		May cause respiratory irritation.	[4] [5]

Conclusion

Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate is a compound of significant value in synthetic and medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, establish it as a cornerstone building block for drug discovery. This guide has provided a comprehensive technical overview, from its molecular identity and physical characteristics to its chemical behavior and analytical confirmation. The inclusion of detailed protocols and explanations of experimental causality is intended to empower researchers to utilize this important intermediate with confidence, precision, and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-(1-Benzylpiperidin-4-ylidene)acetate [myskinrecipes.com]
- 2. nbino.com [nbino.com]

- 3. Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate | lookchem [lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. ethyl 2-(1-benzylpiperidin-4-ylidene)acetate | 40110-55-2 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. Ethyl 2-(1-Benzylpiperidin-4-ylidene)acetate - Amerigo Scientific [amerigoscientific.com]
- 8. Ethyl alpha-benzylacetooacetate | C13H16O3 | CID 246929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. ["physical and chemical properties of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1310453#physical-and-chemical-properties-of-ethyl-2-1-benzylpiperidin-4-ylidene-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com